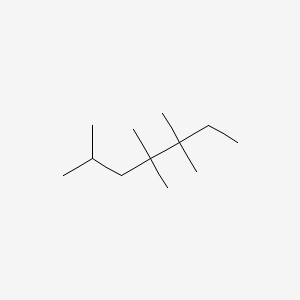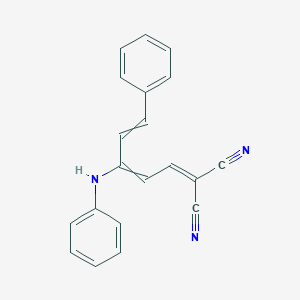![molecular formula C9H24Br2Si3 B14548532 {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 62139-74-6](/img/structure/B14548532.png)
{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane): is a complex organosilicon compound characterized by the presence of multiple silicon atoms bonded to methyl groups and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a brominated silicon compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process may include distillation, crystallization, and purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon atoms in the compound can participate in oxidation and reduction reactions, leading to the formation of different silicon-containing products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the bromine atoms under suitable conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the silicon atoms.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the silicon atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield silicon-containing compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of various silicon oxides or hydrides.
Scientific Research Applications
Chemistry: In chemistry, {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for creating complex molecules with specific properties.
Biology and Medicine: In biology and medicine, this compound may be explored for its potential use in drug delivery systems or as a component in biomedical devices. Its ability to form stable bonds with other molecules makes it a candidate for various biomedical applications.
Industry: In the industrial sector, {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) can be used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) involves its ability to form stable bonds with other molecules through its silicon atoms. The bromine atoms can be replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound used as a precursor in the synthesis of various silicon-containing compounds.
Tetramethylsilane: A related compound with a similar structure but without the bromine atoms.
Uniqueness: {Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane) is unique due to the presence of multiple bromine atoms and its complex structure
Properties
CAS No. |
62139-74-6 |
|---|---|
Molecular Formula |
C9H24Br2Si3 |
Molecular Weight |
376.35 g/mol |
IUPAC Name |
bromo-[bromo-bis(trimethylsilyl)methyl]-dimethylsilane |
InChI |
InChI=1S/C9H24Br2Si3/c1-12(2,3)9(10,13(4,5)6)14(7,8)11/h1-8H3 |
InChI Key |
CTXOJXNFTFQRCD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)

![N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548477.png)



![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)


![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)

